molecular formula C14H22N2O2 B7515242 Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone

Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone

Cat. No. B7515242
M. Wt: 250.34 g/mol
InChI Key: ZEENEJBICQOKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is also known as CPP-115 and belongs to the class of piperazine derivatives.

Mechanism of Action

CPP-115 acts as a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a significant impact on the levels of GABA in the brain, leading to a reduction in neuronal excitability and anxiolytic effects. In addition, the compound has also been shown to have anticonvulsant and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP-115 in lab experiments is its specificity for GABA-AT inhibition, which allows for the selective modulation of the GABA system in the brain. However, one limitation of using CPP-115 is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on CPP-115, including its use in the treatment of addiction, epilepsy, and anxiety disorders. Additionally, the compound may also have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Further research is needed to fully understand the potential therapeutic benefits of CPP-115 and its underlying mechanisms of action.

Synthesis Methods

CPP-115 can be synthesized through a multistep process that involves the reaction of cyclopentanone with ethyl chloroformate, followed by the reaction of the resulting product with piperazine. The final step involves the reaction of the intermediate product with cyclopropanecarbonyl chloride, resulting in the formation of CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied for its potential use in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety. The compound has shown promising results in preclinical studies, demonstrating its ability to modulate the activity of the gamma-aminobutyric acid (GABA) system in the brain.

properties

IUPAC Name

cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c17-13(11-3-1-2-4-11)15-7-9-16(10-8-15)14(18)12-5-6-12/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEENEJBICQOKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone

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